molecular formula C16H16N2O3 B15056875 3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid

3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid

Cat. No.: B15056875
M. Wt: 284.31 g/mol
InChI Key: VZCXYNLIOZCHLE-UHFFFAOYSA-N
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Description

3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a cyclopenta[d]pyrimidin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the benzoic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents .

Medicine

In medicine, this compound and its derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. These studies aim to develop new drugs with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It also finds applications in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of 3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
  • 3-Methyl-4-oxo-4,5,6,7-tetrahydro-benzofuran-2-carboxylic acid methyl ester
  • 4-{N-[(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino}benzoic acid

Uniqueness

What sets 3-((2-Methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid apart from these similar compounds is its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

3-[(2-methyl-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl)methyl]benzoic acid

InChI

InChI=1S/C16H16N2O3/c1-10-17-14-7-3-6-13(14)15(19)18(10)9-11-4-2-5-12(8-11)16(20)21/h2,4-5,8H,3,6-7,9H2,1H3,(H,20,21)

InChI Key

VZCXYNLIOZCHLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=O)N1CC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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